![molecular formula C23H21FN4O3 B2356924 N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105214-04-7](/img/structure/B2356924.png)
N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H21FN4O3 and its molecular weight is 420.444. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Virtual Screening and Biological Evaluation
Research indicates that analogues of the compound , such as IPR-9, have shown promising results in breast cancer research. Particularly, these compounds have been observed to inhibit cell growth, induce apoptosis, and block angiogenesis in MDA-MB-231 breast cancer cells. Notably, compound 3, related to the compound , demonstrated a significant reduction in tumor volumes and metastasis in NOD-SCID mice, indicating its potential as a starting point for developing next-generation compounds for breast cancer treatment (Wang et al., 2011).
Drug Design and Radiosynthesis
Compounds structurally related to the chemical in focus have been used in the design and radiosynthesis of radiotracers for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), a protein overexpressed in multiple solid tumors. Radiotracers like (18)F-FPPPT and (18)F-FAPPT, derived from SCD-1 inhibitors, have shown potential in differentiating between xenograft tumors with varying levels of SCD-1 expression, indicating their potential in cancer diagnostics (Silvers et al., 2016).
Pharmacokinetics and Metabolic Pathway Research
Studies focusing on analogues of the compound have contributed significantly to understanding the pharmacokinetics and metabolic pathways of novel therapeutic agents. For instance, research on ALK inhibitors structurally similar to the compound has provided insights into enzymatic hydrolysis and clearance mechanisms, essential for optimizing the therapeutic efficacy and safety of these compounds (Teffera et al., 2013).
Molecular Interaction Studies
Detailed molecular interaction studies of antagonists structurally related to the compound have been performed to understand the binding interactions with specific receptors, such as the CB1 cannabinoid receptor. These studies contribute to the development of pharmacophore models, which are crucial for designing receptor-specific therapeutic agents (Shim et al., 2002).
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c24-17-5-3-15(4-6-17)19-8-10-22(27-26-19)28-11-1-2-16(13-28)23(29)25-18-7-9-20-21(12-18)31-14-30-20/h3-10,12,16H,1-2,11,13-14H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYISKAJGTBSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.